molecular formula C39H37N5O7 B034902 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine CAS No. 110522-82-2

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine

Cat. No.: B034902
CAS No.: 110522-82-2
M. Wt: 687.7 g/mol
InChI Key: JDJUQANHKJNEFT-VUHKNJSWSA-N
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Description

Pheac-Dmt-Deoxyadenosine is a chemical compound with the molecular formula C39H37N5O7. It is primarily used for research and development purposes. This compound is known for its unique structure and properties, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pheac-Dmt-Deoxyadenosine involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The compound is typically synthesized using phosphoramidite chemistry, which is a common method for the preparation of nucleoside analogs .

Industrial Production Methods

Industrial production of Pheac-Dmt-Deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pheac-Dmt-Deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pheac-Dmt-Deoxyadenosine can lead to the formation of oxidized nucleoside analogs, while reduction can yield reduced analogs .

Scientific Research Applications

Pheac-Dmt-Deoxyadenosine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.

    Biology: It is used in the study of nucleic acid interactions and the development of new therapeutic agents.

    Medicine: It is investigated for its potential use in antiviral and anticancer therapies.

    Industry: It is used in the production of oligonucleotides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of Pheac-Dmt-Deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways and can inhibit the activity of enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pheac-Dmt-Deoxyadenosine include other nucleoside analogs such as:

    Acyclovir: Used as an antiviral agent.

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used in cancer therapy.

Uniqueness

Pheac-Dmt-Deoxyadenosine is unique due to its specific structure, which allows it to be used in a variety of research applications. Its ability to be incorporated into nucleic acids and interfere with cellular processes makes it a valuable tool in the study of nucleic acid interactions and the development of new therapeutic agents .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUQANHKJNEFT-VUHKNJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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